molecular formula C18H13F4N3O2S B2395792 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 688336-85-8

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2395792
CAS No.: 688336-85-8
M. Wt: 411.37
InChI Key: BESXRVZDFGDZLU-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H13F4N3O2S and its molecular weight is 411.37. The purity is usually 95%.
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Biological Activity

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a fluorophenyl group, and a trifluoromethoxy phenyl moiety, which contribute to its unique properties and biological activities. The molecular formula is C17H15F3N2OSC_{17}H_{15}F_3N_2OS with a molecular weight of approximately 368.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.
  • Receptor Modulation : The imidazole ring may interact with various receptors, potentially acting as an allosteric modulator. For instance, studies on related compounds indicate potential activity at the GABA-A receptor, influencing neurotransmitter signaling pathways .

Biological Activity

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of imidazole have been evaluated for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The presence of the imidazole ring is often linked to enhanced activity against bacterial strains.
  • Anti-inflammatory Effects : Some studies have indicated that derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were tested for their ability to inhibit α-glucosidase. Results showed significant inhibitory activity, suggesting potential for managing diabetes .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of imidazole-based compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Research Applications

The compound's unique structure offers various applications in research:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting metabolic disorders and cancers.
  • Biochemical Probes : Its ability to modulate enzyme activity makes it a valuable tool in biochemical research for studying metabolic pathways.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O2S/c19-12-1-5-14(6-2-12)25-10-9-23-17(25)28-11-16(26)24-13-3-7-15(8-4-13)27-18(20,21)22/h1-10H,11H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESXRVZDFGDZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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